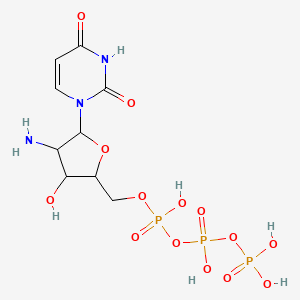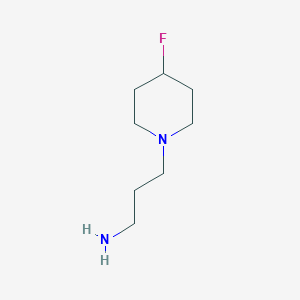
3-(4-Fluoropiperidin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoropiperidin-1-yl)propan-1-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom attached to the piperidine ring, which significantly influences its chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoropiperidin-1-yl)propan-1-amine typically involves the reaction of 4-fluoropiperidine with a suitable alkylating agent. One common method is the reductive amination of 4-fluoropiperidine with 3-chloropropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoropiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Aplicaciones Científicas De Investigación
3-(4-Fluoropiperidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoropiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the piperidine ring enhances its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloropiperidin-1-yl)propan-1-amine
- 3-(4-Methylpiperidin-1-yl)propan-1-amine
- 3-(4-Hydroxypiperidin-1-yl)propan-1-amine
Uniqueness
3-(4-Fluoropiperidin-1-yl)propan-1-amine is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable tool in scientific research and drug development .
Propiedades
Fórmula molecular |
C8H17FN2 |
|---|---|
Peso molecular |
160.23 g/mol |
Nombre IUPAC |
3-(4-fluoropiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H17FN2/c9-8-2-6-11(7-3-8)5-1-4-10/h8H,1-7,10H2 |
Clave InChI |
NQVJFFPYFXTMDL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1F)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)
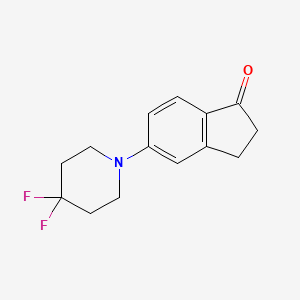

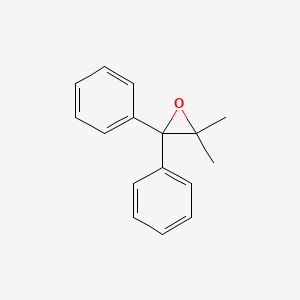
![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)
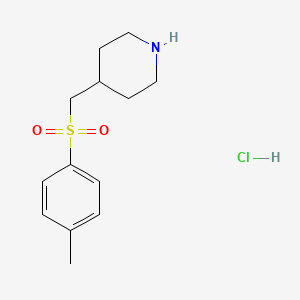

![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)



![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)
